molecular formula C17H29BrN2O2 B14465812 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline CAS No. 66910-68-7

2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline

Cat. No.: B14465812
CAS No.: 66910-68-7
M. Wt: 373.3 g/mol
InChI Key: DNVIOYJGGDGNFA-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is a complex organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of bromine, methoxy groups, and a diethylaminobutyl side chain attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline typically involves multiple steps, starting with the bromination of a suitable aniline precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the attachment of the diethylaminobutyl side chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and lithium aluminum hydride for reduction. Reaction conditions typically involve the use of solvents like acetic acid, methanol, or dichloromethane, and may require specific temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted anilines from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted anilines, such as 2-Bromo-4-methylaniline and 2,5-Dimethoxy-4-bromoamphetamine. These compounds share structural similarities but differ in their specific substituents and side chains .

Uniqueness

2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is unique due to its specific combination of bromine, methoxy groups, and a diethylaminobutyl side chain

Properties

CAS No.

66910-68-7

Molecular Formula

C17H29BrN2O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-N-(2-bromo-4,5-dimethoxyphenyl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C17H29BrN2O2/c1-6-20(7-2)10-8-9-13(3)19-15-12-17(22-5)16(21-4)11-14(15)18/h11-13,19H,6-10H2,1-5H3

InChI Key

DNVIOYJGGDGNFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

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